Desthiobiotin

Description

Dethiobiotin is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Dethiobiotin has been reported in Scaphyglottis livida with data available.

Dethiobiotin is a metabolite found in or produced by Saccharomyces cerevisiae.

RN given refers to cpd without isomeric designation; structure

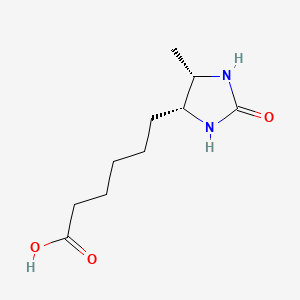

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-7-8(12-10(15)11-7)5-3-2-4-6-9(13)14/h7-8H,2-6H2,1H3,(H,13,14)(H2,11,12,15)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTOLBMXDDTRRT-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=O)N1)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50876136 | |

| Record name | Desthiobiotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50876136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dethiobiotin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>32.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47193703 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

533-48-2, 636-20-4 | |

| Record name | Desthiobiotin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desthiobiotin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desthiobiotin, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dethiobiotin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03775 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Desthiobiotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50876136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4R-cis)-5-methyl-2-oxoimidazolidine-4-hexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESTHIOBIOTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71U5JB52KS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DESTHIOBIOTIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I64P0B487B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dethiobiotin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

157 °C | |

| Record name | Dethiobiotin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Binding Affinity of Desthiobiotin and Streptavidin

For researchers, scientists, and drug development professionals, the streptavidin-biotin interaction is a cornerstone of numerous biotechnological applications. However, the near-irreversible nature of this bond can be a significant limitation. Desthiobiotin, a sulfur-less analog of biotin, offers a compelling alternative with its reversible, yet still high-affinity, binding to streptavidin. This technical guide provides an in-depth analysis of the binding affinity of this compound to streptavidin, complete with quantitative data, detailed experimental methodologies, and visual representations of the core concepts and workflows.

Core Concepts: A Tale of Two Affinities

The streptavidin-biotin interaction is one of the strongest non-covalent bonds known in nature, characterized by an exceptionally low dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M.[1][2] This high affinity is the result of a combination of hydrogen bonds, van der Waals forces, and the burial of the biotin molecule in a deep binding pocket within the streptavidin tetramer.[3]

This compound, lacking the sulfur atom in its thiophene ring, exhibits a significantly weaker, yet still robust, binding affinity for streptavidin, with a dissociation constant typically around 10⁻¹¹ M.[1][4] This reduced affinity is the key to its utility, allowing for the competitive elution of this compound-tagged molecules under mild conditions, typically with an excess of free biotin.[4][5]

Quantitative Comparison of Binding Affinities

The binding affinities of biotin and this compound to streptavidin are best understood by comparing their dissociation constants (Kd), as well as their association (k-on) and dissociation (k-off) rate constants. A lower Kd value signifies a stronger interaction. The following table summarizes typically reported values for these interactions.

| Ligand | Dissociation Constant (Kd) | Association Rate Constant (ka or k-on) | Dissociation Rate Constant (kd or k-off) | References |

| Biotin | ≈ 10⁻¹⁴ - 10⁻¹⁵ M | 3.0 x 10⁶ - 4.5 x 10⁷ M⁻¹s⁻¹ | 2.4 x 10⁻⁶ s⁻¹ | [1] |

| This compound | ≈ 10⁻¹¹ M | Not explicitly stated in the provided results | Not explicitly stated in the provided results | [1][4] |

Note: The exact Kd, k-on, and k-off values can vary depending on the experimental conditions, such as temperature, pH, and the specific streptavidin variant used.[3]

Visualizing the Binding Interaction

The fundamental difference in the interaction of biotin and this compound with streptavidin lies in the reversibility of the binding. Biotin's interaction is practically irreversible, while this compound's binding is readily reversible, a key feature for applications requiring gentle elution.

Experimental Methodologies for Kinetic Analysis

The determination of binding kinetics for interactions like this compound-streptavidin is commonly performed using label-free techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).[3][6]

Surface Plasmon Resonance (SPR)

SPR is a powerful technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real-time.[6]

-

Immobilization:

-

Streptavidin is typically immobilized on the surface of a sensor chip.[6]

-

Commonly used sensor chips include CM5 (carboxymethylated dextran) chips.

-

Immobilization can be achieved through standard amine coupling chemistry, where the amine groups of streptavidin react with N-hydroxysuccinimide (NHS)-activated carboxyl groups on the sensor surface.[1]

-

Alternatively, a sensor chip pre-coated with a biotin-binding protein can be used to capture biotinylated streptavidin.[1]

-

The immobilization level should be optimized to avoid mass transport limitations.

-

-

Analyte Injection:

-

A solution containing this compound (the analyte) at various concentrations is flowed over the sensor surface.[1]

-

A range of analyte concentrations, typically spanning at least one order of magnitude above and below the expected Kd, should be used.

-

A buffer-only injection (zero analyte concentration) is used as a reference to subtract bulk refractive index changes and instrument drift.

-

-

Association and Dissociation Phases:

-

The binding of this compound to the immobilized streptavidin is monitored as an increase in the SPR signal (measured in response units, RU) over time during the association phase.[6]

-

The analyte solution is then replaced with a buffer-only solution, and the dissociation of this compound from the streptavidin is observed as a decrease in the SPR signal during the dissociation phase.[6]

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are fitted to a kinetic model, such as a 1:1 Langmuir binding model, to determine the association rate constant (k-on) and the dissociation rate constant (k-off).[1]

-

The equilibrium dissociation constant (Kd) is then calculated as the ratio of k-off to k-on (Kd = k-off/k-on).[3]

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.[3]

-

Sample Preparation:

-

A solution of streptavidin is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into a titration syringe.[3]

-

Both protein and ligand solutions must be in the same buffer to minimize heats of dilution. Dialysis is often used for this purpose.

-

The concentrations should be carefully determined. Typically, the ligand concentration in the syringe is 10-20 times higher than the protein concentration in the cell.

-

-

Titration:

-

Small aliquots of the this compound solution are injected into the streptavidin solution in the sample cell.[1]

-

The volume and spacing of the injections are programmed into the instrument software. A typical experiment might consist of 20-30 injections of 1-2 µL each.

-

-

Heat Measurement:

-

Each injection results in a small heat change (either exothermic or endothermic), which is measured by the instrument.[3] The instrument measures the power required to maintain a zero temperature difference between the sample and reference cells.

-

-

Data Analysis:

-

The heat change per injection is plotted against the molar ratio of ligand to protein.[3]

-

The resulting binding isotherm is then fitted to a binding model (e.g., a single-site binding model) to determine the stoichiometry (n), the binding constant (Ka, which is the inverse of Kd), and the enthalpy of binding (ΔH).[3]

-

From these values, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can also be calculated.

-

Conclusion

The reversible, yet high-affinity binding of this compound to streptavidin provides a powerful tool for applications requiring the gentle capture and release of target molecules. Understanding the quantitative aspects of this interaction and the experimental methodologies used to characterize it is crucial for the effective design and implementation of this compound-based technologies in research and drug development. The choice between the quasi-irreversible binding of biotin and the reversible interaction of this compound ultimately depends on the specific requirements of the application at hand.

References

- 1. benchchem.com [benchchem.com]

- 2. aimspress.com [aimspress.com]

- 3. benchchem.com [benchchem.com]

- 4. interchim.fr [interchim.fr]

- 5. Easily reversible this compound binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to Desthiobiotin: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desthiobiotin, a stable, sulfur-free analog of biotin (Vitamin B7), has become an indispensable tool in molecular biology, biotechnology, and drug discovery. Its unique binding characteristics with avidin and its bacterial counterpart, streptavidin, offer significant advantages over the nearly irreversible interaction of biotin. This technical guide provides a comprehensive overview of this compound's chemical properties, its interaction with biotin-binding proteins, and detailed experimental protocols for its use, empowering researchers to leverage this versatile molecule in their work.

Core Concepts: The Advantage of Reversible Binding

The streptavidin-biotin interaction is one of the strongest non-covalent bonds known in nature, with an exceptionally low dissociation constant (K_d_).[1] This near-irreversible binding is the foundation for numerous applications; however, it presents a significant challenge when the gentle elution of the captured molecule is required. This compound addresses this limitation. By lacking the sulfur atom in its thiophene ring, this compound exhibits a significantly weaker, yet still high, affinity for streptavidin and avidin.[1][2] This reduced affinity is the key to its utility, allowing for the competitive and gentle elution of this compound-tagged molecules under mild conditions, typically with an excess of free biotin.[2]

Chemical Structure and Properties

This compound, formally known as (4R,5S)-5-methyl-2-oxo-4-imidazolidinehexanoic acid, is a derivative of biotin where the sulfur atom in the tetrahydrothiophene ring is absent. This structural modification is directly responsible for its altered binding affinity to avidin and streptavidin.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₈N₂O₃ | |

| Molecular Weight | 214.26 g/mol | |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 156-158 °C | [4] |

| Solubility | Soluble in DMSO and DMF. Sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute with the aqueous buffer of choice. | [3][5] |

Binding Affinity to Streptavidin and Avidin

The primary utility of this compound stems from its reversible, high-affinity interaction with the tetrameric proteins avidin (from egg white) and streptavidin (from Streptomyces avidinii). Each subunit of these proteins can bind one molecule of biotin or its analogs.

Table 2: Dissociation Constants (K_d_) for this compound and Biotin with Streptavidin and Avidin

| Ligand | Protein | Dissociation Constant (K_d_) | Reference(s) |

| This compound | Streptavidin | ~10⁻¹¹ M | [6] |

| Biotin | Streptavidin | ~10⁻¹⁵ M | [6] |

| This compound | Avidin | Weaker than biotin | [2] |

| Biotin | Avidin | ~10⁻¹⁵ M | [7] |

Note: The exact K_d_ values can vary depending on experimental conditions such as temperature, pH, and the specific protein variant used.

Experimental Protocols

Synthesis and Purification of this compound

While various synthetic routes exist, a common method involves the reductive desulfurization of a biotin precursor. A general purification method involves recrystallization.

Purification by Recrystallization:

-

Dissolve the crude this compound product in a minimal amount of a suitable hot solvent (e.g., water or ethanol).[4]

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Hot filter the solution to remove insoluble impurities and the charcoal.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified this compound crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Dry the crystals under vacuum to obtain the final product.

Affinity Chromatography using this compound-Streptavidin

This protocol outlines the general steps for purifying a this compound-tagged protein using streptavidin-functionalized magnetic beads.[8]

Materials:

-

Binding/Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.05% Tween-20.[8]

-

Elution Buffer: PBS, pH 7.4, containing 50 mM D-biotin.[8]

-

Streptavidin-coated magnetic beads.

-

Cell lysate containing the desthiobiotinylated protein of interest.

Procedure:

-

Bead Preparation:

-

Resuspend the streptavidin magnetic beads in Binding/Wash Buffer.

-

Place the tube on a magnetic stand to pellet the beads and discard the supernatant.

-

Repeat this wash step twice.[8]

-

-

Binding:

-

Add the cell lysate containing the desthiobiotinylated protein to the washed beads.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.[8]

-

-

Washing:

-

Pellet the beads using the magnetic stand and discard the supernatant (unbound fraction).

-

Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.[8]

-

-

Elution:

-

Add the Elution Buffer to the beads and incubate for 10-15 minutes at room temperature with gentle mixing. This allows the free biotin to competitively displace the this compound-tagged protein from the streptavidin beads.[8]

-

-

Collection:

-

Place the tube on the magnetic stand and carefully collect the supernatant, which contains the purified protein.[8]

-

Determination of Binding Affinity by Surface Plasmon Resonance (SPR)

SPR is a powerful technique for studying biomolecular interactions in real-time without the need for labels.[6]

General Protocol:

-

Immobilization:

-

Analyte Injection:

-

A solution containing this compound at a known concentration is flowed over the sensor surface.[9]

-

-

Association and Dissociation:

-

The binding of this compound to the immobilized streptavidin is monitored as an increase in the SPR signal (association phase).

-

The analyte solution is then replaced with a buffer-only solution, and the dissociation of this compound is observed as a decrease in the SPR signal (dissociation phase).[8]

-

-

Data Analysis:

-

The resulting sensorgram (a plot of SPR signal versus time) is fitted to a kinetic model to determine the association (k_on_) and dissociation (k_off_) rate constants. The dissociation constant (K_d_) is then calculated as the ratio of k_off_ to k_on_.[8]

-

Specific Experimental Parameters for this compound-Streptavidin Interaction:

-

Analyte Concentrations: A range of this compound concentrations (e.g., 0 nM to 125 nM) should be tested to obtain reliable kinetic data.

-

Flow Rate: A typical flow rate is 60 µL/min.[3]

-

Running Buffer: PBS is a commonly used running buffer.[3]

-

Regeneration: A solution of 20 mM NaOH can be used to regenerate the sensor chip surface between experiments.[3]

Determination of Binding Affinity by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[9]

General Protocol:

-

Sample Preparation:

-

A solution of streptavidin or avidin is placed in the sample cell of the calorimeter.

-

A solution of this compound is loaded into a titration syringe. Both solutions must be in the same buffer to minimize heats of dilution.

-

-

Titration:

-

Small aliquots of the this compound solution are injected into the protein solution.[9]

-

-

Heat Measurement:

-

Each injection results in a small heat change, which is measured by the instrument.[9]

-

-

Data Analysis:

-

The integrated heat data is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (K_a_ or K_d_), stoichiometry (n), and enthalpy of binding (ΔH).

-

Specific Experimental Parameters for this compound-Avidin/Streptavidin Interaction:

-

Protein Concentration: A starting concentration in the range of 5-20 µM in the ITC cell is often used.[7]

-

Ligand Concentration: The ligand concentration in the syringe is typically 10-fold higher than the protein concentration in the cell.[7]

-

Temperature: Experiments are often conducted at or near physiological temperatures (e.g., 25-37°C).

-

Buffer: A buffer that ensures the stability and solubility of both the protein and ligand should be used. Common choices include PBS or Tris-based buffers.

Visualizations

The following diagrams, created using the Graphviz DOT language, illustrate key workflows and mechanisms involving this compound.

Caption: Workflow for affinity purification using this compound.

Caption: Mechanism of competitive elution of this compound-tagged protein.

References

- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 2. Easily reversible this compound binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biosensingusa.com [biosensingusa.com]

- 4. merit.url.edu [merit.url.edu]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Desthiobiotin Interaction with Avidin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The interaction between biotin and avidin is one of the strongest non-covalent bonds known in biology, a characteristic that has been widely exploited in numerous biotechnological applications. However, the quasi-irreversible nature of this bond limits its use in applications requiring the gentle elution of captured molecules. Desthiobiotin, a sulfur-less analog of biotin, provides a compelling alternative, offering a reversible, yet still high-affinity, interaction with avidin and its bacterial homolog, streptavidin. This technical guide provides a detailed examination of the mechanism governing the interaction between this compound and avidin, focusing on the structural basis of binding, thermodynamic and kinetic profiles, and the experimental methodologies used for their characterization. While specific quantitative data for the this compound-avidin interaction is sparse in the literature, this guide leverages data from the closely related this compound-streptavidin interaction to provide a comprehensive overview for researchers.

Introduction to the this compound-Avidin System

Avidin, a tetrameric glycoprotein found in the egg white of birds, reptiles, and amphibians, exhibits an extraordinarily high affinity for biotin (Vitamin B7), with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M)[1][2]. This remarkable affinity is the result of a combination of extensive hydrogen bonding, van der Waals interactions, and the burial of the biotin molecule within a deep binding pocket in each of the four avidin subunits.

This compound is a structural analog of biotin that lacks the sulfur atom in its thiophene ring, rendering it a single-ring structure[3]. This seemingly minor modification has a profound impact on its binding affinity for avidin, making the interaction reversible[4][5]. This property of reversible binding is highly advantageous in applications such as affinity chromatography, cell sorting, and dynamic molecular imaging, where the controlled capture and release of target molecules are essential[4][5]. While this compound also binds to streptavidin, this guide will focus on its interaction with avidin, drawing parallels with streptavidin where avidin-specific data is unavailable.

Structural Basis of the this compound-Avidin Interaction

The three-dimensional structure of the avidin-desthiobiotin complex provides critical insights into the molecular determinants of their interaction. The crystal structure of chicken avidin in complex with 1-desthiobiotinylpyrene (a this compound derivative) has been solved (PDB ID: 5IRW), revealing the key amino acid residues involved in binding[6].

Each monomer of the avidin tetramer consists of an eight-stranded antiparallel β-barrel, which forms the binding pocket for this compound. The absence of the sulfur atom in this compound, compared to biotin, leads to a reduction in the number of van der Waals contacts and alters the geometry of the ligand within the binding pocket.

Key Interacting Residues in the Avidin Binding Pocket (based on PDB: 5IRW and homology to biotin binding):

-

Hydrogen Bonding: The ureido ring of this compound is a critical feature for binding and forms a network of hydrogen bonds with residues in the avidin binding pocket. Key residues likely involved include asparagine, serine, and tyrosine residues.

-

Hydrophobic Interactions: The aliphatic side chain of this compound is nestled within a hydrophobic patch of the binding pocket, contributing to the overall binding affinity. Tryptophan and phenylalanine residues are crucial in forming these interactions.

The overall architecture of the this compound binding site is largely pre-formed, with some conformational changes occurring in flexible loops upon ligand binding.

Visualization of the this compound-Avidin Binding

References

- 1. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]

- 2. The Principles and Applications of Avidin-Based Nanoparticles in Drug Delivery and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. interchim.fr [interchim.fr]

- 4. Easily reversible this compound binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Easily reversible this compound binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation. | Sigma-Aldrich [sigmaaldrich.com]

- 6. rcsb.org [rcsb.org]

Desthiobiotin: A Technical Guide to a Reversible Biotin Analog for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Desthiobiotin, a stable and sulfur-free analog of biotin, has emerged as a critical tool in molecular biology and drug development. Its unique reversible binding to streptavidin and avidin provides a significant advantage over the nearly irreversible bond of biotin, enabling the gentle elution of tagged biomolecules under physiological conditions. This technical guide provides an in-depth exploration of this compound, its properties, and its applications, complete with quantitative data, detailed experimental protocols, and workflow visualizations.

Core Concepts: The Advantage of Reversible Binding

The interaction between biotin and streptavidin is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the femtomolar range (~10⁻¹⁵ M).[1][2] This high affinity is ideal for capturing and immobilizing molecules but presents a significant challenge when the goal is to recover the bound molecule in its native, functional state. Elution often requires harsh, denaturing conditions such as low pH, high concentrations of chaotropic agents, or boiling in SDS-PAGE sample buffer, which can compromise the structure and function of the target protein and its interacting partners.[1][3]

This compound overcomes this limitation. By lacking the sulfur atom in its thiophene ring, it binds to streptavidin with high specificity but with a significantly lower affinity (Kd ≈ 10⁻¹¹ M).[3][4] This allows for the efficient elution of this compound-tagged molecules through competitive displacement with free biotin under mild, non-denaturing conditions.[3][5] This "soft release" is crucial for applications requiring the preservation of protein integrity, such as the purification of sensitive enzymes, the isolation of protein-protein interaction complexes, and pull-down assays.[6]

Quantitative Data: A Comparative Analysis

The key differences in the binding properties of this compound and biotin to streptavidin are summarized below, providing a clear basis for selecting the appropriate analog for a given research application.

| Feature | This compound | Biotin | References |

| Binding Affinity (Kd) to Streptavidin | ~10⁻¹¹ M | ~10⁻¹⁵ M | [1][4][7] |

| Binding Interaction | Reversible | Essentially Irreversible | [1][8] |

| Elution Conditions | Mild, competitive elution with free biotin (e.g., 2.5-50 mM biotin) under physiological pH and temperature. | Harsh, denaturing conditions (e.g., low pH, high concentrations of chaotropic agents, or boiling in SDS-PAGE sample buffer). | [1][3] |

| Impact on Protein Integrity | High; gentle elution preserves protein structure, function, and complex formation. | Potential for denaturation, aggregation, and dissociation of protein complexes. | [1][6] |

| Protein Purity | High; specific competitive elution minimizes co-purification of non-specific binders. | Can be high, but harsh elution may release non-specifically bound proteins. | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

This protocol outlines the general steps for purifying a this compound-tagged protein using streptavidin-functionalized magnetic beads or agarose resin.

Materials:

-

Binding/Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.05% Tween-20.[1]

-

Elution Buffer: PBS, pH 7.4, containing 50 mM D-biotin.[1]

-

Streptavidin-coated magnetic beads or agarose resin.[3]

-

Cell lysate containing the desthiobiotinylated protein of interest.

Procedure:

-

Bead Preparation:

-

Resuspend the streptavidin magnetic beads in Binding/Wash Buffer.

-

Place the tube on a magnetic stand to pellet the beads and discard the supernatant.

-

Repeat this wash step twice.[1]

-

-

Binding:

-

Add the cell lysate containing the desthiobiotinylated protein to the washed beads.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.[1]

-

-

Washing:

-

Pellet the beads using the magnetic stand and discard the supernatant.

-

Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.[1] To reduce non-specific binding, the number of washes can be increased, or the salt concentration (e.g., 150-500 mM NaCl) can be adjusted in the wash buffer.[3]

-

-

Elution:

-

Add the Elution Buffer to the beads and incubate for 10-15 minutes at room temperature with gentle mixing.[1] For enhanced elution, the incubation time can be extended, or the temperature can be raised to 37°C.[3]

-

Pellet the beads using the magnetic stand and collect the supernatant containing the purified protein.

-

For maximum recovery, a second elution step can be performed, and the eluates pooled.[3]

-

-

Analysis:

-

Analyze the eluted fractions by SDS-PAGE, silver staining, or Western blotting to confirm the purity and identity of the purified protein.[1]

-

This protocol describes the labeling of a purified "bait" protein with an amine-reactive this compound derivative (e.g., NHS-Desthiobiotin) for use in pull-down assays.[9]

Materials:

-

Purified "bait" protein in an amine-free buffer (e.g., PBS).

-

EZ-Link™ NHS-Desthiobiotin or Sulfo-NHS-LC-Desthiobiotin.[9]

-

Anhydrous DMSO or DMF to dissolve the NHS-Desthiobiotin.

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns).[9][10]

Procedure:

-

Reagent Preparation: Immediately before use, dissolve the NHS-Desthiobiotin reagent in DMSO or DMF.[9]

-

Protein Preparation: Ensure the bait protein solution is in an amine-free buffer at a suitable concentration (e.g., 1-5 mg/mL).

-

Labeling Reaction: Add a 5-25 molar excess of the this compound reagent to the protein solution.[9] The optimal molar ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[9]

-

Removal of Excess Reagent: Remove unreacted this compound using a desalting column according to the manufacturer's instructions.[10]

This protocol details the use of a this compound-labeled "bait" protein to isolate interacting "prey" proteins from a cell lysate.[9]

Materials:

-

This compound-labeled "bait" protein (from Protocol 2).

-

Streptavidin-coated magnetic beads or agarose resin.[9]

-

Binding/Wash Buffer: PBS with 0.05% Tween-20, pH 7.4.[9]

-

Elution Buffer: PBS containing 50 mM D-biotin, pH 7.4.[1]

-

Cell lysate containing potential "prey" proteins.

Procedure:

-

Immobilize Bait Protein:

-

Wash the streptavidin beads with Binding/Wash Buffer as described in Protocol 1.

-

Add the this compound-labeled bait protein to the washed beads and incubate for 1 hour at room temperature with gentle rotation.[9]

-

-

Wash Unbound Bait:

-

Pellet the beads and discard the supernatant.

-

Wash the beads three times with Binding/Wash Buffer to remove any unbound bait protein.[9]

-

-

Incubate with Lysate:

-

Add the cell lysate to the beads with the immobilized bait protein.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow for protein-protein interactions.[9]

-

-

Wash Non-specific Binders:

-

Pellet the beads and collect the supernatant (flow-through).

-

Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.[9]

-

-

Gentle Elution:

-

Add the Elution Buffer to the beads and incubate for 10-15 minutes at room temperature with gentle mixing.[9]

-

Collect the eluate, which contains the bait protein and its interacting partners.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE, mass spectrometry, or Western blotting to identify the interacting "prey" proteins.[9]

-

Visualizations of Workflows and Concepts

The following diagrams illustrate the key concepts and experimental workflows described in this guide.

References

- 1. benchchem.com [benchchem.com]

- 2. Streptavidin - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. interchim.fr [interchim.fr]

- 5. Easily reversible this compound binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Pull-down assay [bio-protocol.org]

The Reversible Embrace: A Technical Guide to Desthiobiotin's Interaction with Streptavidin

For researchers, scientists, and drug development professionals, the streptavidin-biotin interaction is a cornerstone of molecular biology, renowned for its high affinity and specificity. However, the near-irreversible nature of this bond can be a significant limitation in applications requiring the gentle recovery of purified molecules. This technical guide delves into the reversible binding mechanics of desthiobiotin, a valuable analog of biotin, providing a comprehensive overview of its binding kinetics, experimental protocols for characterization, and its practical applications.

This compound, a sulfur-less analog of biotin, presents a compelling alternative for applications where the recovery of target molecules is paramount.[1] It binds to streptavidin and avidin with high specificity but with a significantly lower affinity than biotin, allowing for elution under mild, physiological conditions using an excess of free biotin.[2][3] This key characteristic preserves the integrity and functionality of the eluted proteins, making it an ideal tool for affinity purification and pull-down assays.[4][5]

A Tale of Two Affinities: Quantitative Binding Kinetics

The defining difference between the interactions of biotin and this compound with streptavidin lies in their binding and dissociation rates. The dissociation constant (Kd), a measure of binding affinity, is significantly higher for this compound, indicating a less tightly bound complex. This difference of several orders of magnitude is the basis for the reversible binding of this compound.

| Ligand | Dissociation Constant (Kd) | Association Rate (kon) (M⁻¹s⁻¹) | Dissociation Rate (koff) (s⁻¹) | Reference |

| Biotin | ~10⁻¹⁵ M | ~10⁷ | ~10⁻⁶ | [3][6] |

| This compound | ~10⁻¹¹ M | Not widely reported | Not widely reported | [3][6] |

Note: The exact kinetic values can vary depending on the experimental conditions, including the specific streptavidin variant, temperature, and pH.

Visualizing the Interaction: A Comparative Look

The structural difference between biotin and this compound, specifically the absence of the sulfur atom in the thiophene ring of this compound, is responsible for the disparity in their binding affinities.[5]

Caption: Biotin vs. This compound binding to Streptavidin.

Experimental Protocols for Characterizing Binding

The binding kinetics of this compound to streptavidin are typically determined using biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real-time.[1][7]

Methodology:

-

Immobilization: Streptavidin is immobilized on the surface of a sensor chip. This can be achieved through amine coupling or by using a pre-functionalized streptavidin chip.[8]

-

Analyte Injection: A solution of this compound (the analyte) at various concentrations is flowed over the sensor surface.

-

Association: The binding of this compound to the immobilized streptavidin is monitored as an increase in the SPR signal (response units, RU) over time.[1]

-

Dissociation: The analyte solution is replaced with a buffer-only solution, and the dissociation of this compound from streptavidin is observed as a decrease in the SPR signal.[1]

-

Data Analysis: The resulting sensorgram (a plot of RU versus time) is fitted to a kinetic model to determine the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (Kd) is then calculated as koff/kon.[8]

Caption: A typical workflow for an SPR experiment.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[7][9]

Methodology:

-

Sample Preparation: A solution of streptavidin is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the titration syringe. It is crucial that both solutions are in identical buffers to minimize heats of dilution.[10]

-

Titration: Small, precise aliquots of the this compound solution are injected into the streptavidin solution while the temperature is kept constant.[7]

-

Heat Measurement: The heat released or absorbed upon each injection is measured by the instrument.[11]

-

Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a binding model to determine the thermodynamic parameters.[11]

Caption: A typical workflow for an ITC experiment.

Application in Affinity Chromatography and Pull-Down Assays

The reversible binding of this compound makes it an excellent choice for affinity purification of proteins and other biomolecules.[12][13] A "bait" protein labeled with this compound can be used to capture its interacting partners ("prey") from a complex mixture like a cell lysate.[4]

Methodology for a this compound Pull-Down Assay:

-

Labeling: The purified "bait" protein is covalently labeled with a reactive form of this compound (e.g., NHS-desthiobiotin).[4]

-

Immobilization: The this compound-labeled bait protein is incubated with streptavidin-coated beads (e.g., magnetic beads or agarose resin) to immobilize it.[4]

-

Binding: The cell lysate containing the "prey" proteins is incubated with the beads. The prey proteins that interact with the bait protein are captured.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.[5]

-

Elution: The bound protein complexes are eluted from the beads by incubating with a buffer containing an excess of free biotin. The free biotin competitively displaces the this compound-tagged complex from the streptavidin beads.[4][5]

-

Analysis: The eluted proteins are then analyzed by methods such as SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting partners.

Caption: A typical workflow for a this compound pull-down assay.

References

- 1. benchchem.com [benchchem.com]

- 2. Easily reversible this compound binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. interchim.fr [interchim.fr]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 11. stevensonlab.com [stevensonlab.com]

- 12. selleckchem.com [selleckchem.com]

- 13. medchemexpress.com [medchemexpress.com]

Desthiobiotin: A Superior Alternative for Gentle Affinity Purification in Molecular Biology

For researchers, scientists, and drug development professionals striving to optimize protein purification and interaction studies, the choice of affinity tag is a critical determinant of success. While the biotin-streptavidin interaction has long been a gold standard due to its high affinity, the harsh elution conditions required often compromise protein integrity and function. Desthiobiotin, a sulfur-free analog of biotin, has emerged as a powerful alternative, offering a gentler yet highly specific approach to affinity purification. This technical guide provides an in-depth exploration of the core advantages of this compound, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their molecular biology endeavors.

This compound's primary advantage lies in its reversible, lower-affinity binding to streptavidin compared to the nearly irreversible bond formed by biotin.[1][2][3] This key difference allows for the elution of this compound-tagged molecules under mild, physiological conditions, thereby preserving the native structure, function, and interactions of the target proteins.[1][4]

Unveiling the Binding Dynamics: A Quantitative Comparison

The significant disparity in binding affinities between this compound and biotin is the foundation of this compound's utility. This is quantitatively represented by their dissociation constants (Kd), where a higher Kd value indicates a weaker interaction.

| Ligand | Binding Affinity (Kd) to Streptavidin | Binding Interaction | Typical Elution Conditions |

| This compound | ~10⁻¹¹ M[1][5][6] | Reversible[1][3] | Mild, competitive elution with 2.5-50 mM free biotin under physiological pH and temperature.[1] |

| Biotin | ~10⁻¹⁵ M[1][5][7] | Essentially Irreversible[1][7] | Harsh, denaturing conditions (e.g., low pH, high concentrations of chaotropic agents, or boiling in SDS-PAGE sample buffer).[1] |

The Gentle Elution Advantage: Preserving Protein Integrity

The ability to elute purified proteins under non-denaturing conditions is paramount for downstream applications that require functionally active proteins. Harsh elution methods associated with the biotin-streptavidin system can lead to protein denaturation, aggregation, and the disruption of protein complexes.[1] In contrast, the competitive displacement of this compound with free biotin ensures that the purified proteins and their interacting partners remain in their native conformational state.[4] This is particularly crucial for:

-

Purification of sensitive enzymes and proteins: Preserving the catalytic activity and structural integrity of enzymes is essential for functional assays.[4]

-

Isolation of protein-protein interaction complexes: Studying protein networks requires the gentle purification of intact complexes to identify bona fide interaction partners.[1][4]

-

Pull-down assays: The recovery of both the "bait" protein and its "prey" in a native state is critical for validating interactions.[1][4]

Experimental Workflows: A Visual Guide

The distinct binding characteristics of this compound and biotin necessitate different experimental workflows for affinity purification.

Caption: Comparative workflow for this compound and biotin affinity purification.

The gentle elution process in the this compound workflow is a key advantage, as illustrated in the following logical diagram.

Caption: Competitive displacement of this compound-tagged proteins by free biotin.

Detailed Experimental Protocols

Protocol 1: Labeling of Bait Protein with NHS-Desthiobiotin

This protocol outlines the procedure for labeling a purified "bait" protein with an amine-reactive this compound derivative.[4]

Materials:

-

Purified "bait" protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

NHS-Desthiobiotin

-

Anhydrous DMSO or DMF

-

Desalting column

Procedure:

-

Dissolve NHS-Desthiobiotin in DMSO or DMF to a final concentration of 10 mM immediately before use.[7]

-

Add a 15-fold molar excess of the NHS-Desthiobiotin solution to the protein solution.[8]

-

Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[4]

-

Remove excess, unreacted this compound using a desalting column equilibrated with a suitable buffer (e.g., PBS).[9]

Protocol 2: this compound Pull-Down Assay

This protocol describes the capture of a desthiobiotinylated bait protein and its interacting partners from a cell lysate.[4][10]

Materials:

-

Cell lysate containing potential "prey" proteins

-

Desthiobiotinylated "bait" protein

-

Streptavidin-coated magnetic beads or agarose resin

-

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)[4]

-

Elution Buffer (e.g., Binding/Wash Buffer supplemented with 50 mM Biotin)[1]

Procedure:

-

Bead Preparation: Wash the streptavidin beads with Binding/Wash Buffer according to the manufacturer's instructions.

-

Bait Immobilization: Incubate the washed beads with the desthiobiotinylated bait protein for 1 hour at room temperature with gentle rotation to immobilize the bait.[4]

-

Washing: Pellet the beads and wash three times with Binding/Wash Buffer to remove unbound bait protein.[4]

-

Prey Binding: Add the cell lysate to the beads and incubate for 1-2 hours at 4°C with gentle rotation to allow for protein-protein interactions.[4]

-

Washing: Pellet the beads and wash three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.[4]

-

Elution: Add Elution Buffer to the beads and incubate for 10-15 minutes at room temperature with gentle mixing to release the bait protein and its interactors.[4] For some applications, a longer incubation of up to 30 minutes at 37°C may be beneficial.[10]

-

Analysis: Collect the eluate for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.

Conclusion

This compound offers a significant advantage over traditional biotin for a wide range of molecular biology applications, particularly those requiring the isolation of functional proteins and intact protein complexes.[3][4] Its reversible binding to streptavidin enables a gentle and efficient elution process, preserving the integrity of the target molecules.[1][11] By understanding the principles of this compound-based affinity purification and employing optimized protocols, researchers can significantly enhance the quality and reliability of their experimental outcomes, paving the way for new discoveries in proteomics, structural biology, and drug development.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Easily reversible this compound binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]

- 6. epicypher.com [epicypher.com]

- 7. interchim.fr [interchim.fr]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Pull-down assay [bio-protocol.org]

- 10. This compound-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

A Technical Deep Dive: Comparative Binding Affinities of Desthiobiotin and Biotin to Streptavidin

For Researchers, Scientists, and Drug Development Professionals

The remarkably strong and specific interaction between biotin and streptavidin is a cornerstone of modern biotechnology. With a dissociation constant (Kd) in the femtomolar range, this near-covalent bond provides an incredibly stable and reliable tool for a vast array of applications, from immunoassays and affinity purification to targeted drug delivery. However, the very strength of this interaction can be a significant drawback in applications requiring the gentle elution and recovery of target molecules. This has led to the widespread use of desthiobiotin, a sulfur-less analog of biotin, which offers a reversible, yet still high-affinity, alternative.

This technical guide provides a comprehensive comparison of the binding affinities of this compound and biotin to streptavidin, presenting quantitative data, detailed experimental protocols for determining their dissociation constants, and visualizations of the underlying experimental workflows.

Quantitative Comparison of Binding Affinities

The binding affinity of a ligand to its receptor is quantified by the dissociation constant (Kd), with a lower Kd value indicating a stronger interaction. The table below summarizes the typically reported Kd values for the interaction of biotin and this compound with streptavidin. It is important to note that the exact Kd values can vary depending on experimental conditions such as temperature, pH, buffer composition, and the specific variant of streptavidin used.

| Ligand | Binding Partner | Dissociation Constant (Kd) | References |

| Biotin | Streptavidin | ~10⁻¹⁴ - 10⁻¹⁵ M | [1] |

| This compound | Streptavidin | ~10⁻⁹ - 10⁻¹¹ M | [1] |

Core Binding Principles: A Tale of Two Affinities

The streptavidin-biotin interaction is one of the strongest non-covalent bonds known in nature.[1] This exceptional affinity is a result of a combination of extensive hydrogen bonding, van der Waals forces, and the snug fit of the biotin molecule within a deep binding pocket of the streptavidin tetramer.[1]

This compound, which lacks the sulfur atom in its thiophene ring, exhibits a significantly weaker, yet still robust, binding affinity for streptavidin.[1] This reduced affinity is the key to its utility, allowing for the competitive elution of this compound-tagged molecules under mild conditions, typically with an excess of free biotin.[1]

Experimental Methodologies for Determining Binding Affinity

The binding affinities of biotin and its analogs to streptavidin are commonly determined using biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for studying biomolecular interactions in real-time by measuring changes in the refractive index at a sensor chip surface.[2]

-

Immobilization of Streptavidin:

-

Method: Amine coupling is a common method for covalently immobilizing streptavidin onto a carboxymethylated dextran sensor chip (e.g., CM5).

-

Procedure:

-

Activate the sensor surface with a 1:1 mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS) for 7 minutes at a flow rate of 10 µL/min.

-

Inject streptavidin at a concentration of 20-50 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) for 5-10 minutes.

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5, for 7 minutes.

-

-

Running Buffer: A common running buffer is Phosphate-Buffered Saline (PBS) with 0.05% Tween 20 (PBST).

-

-

Analyte Injection (Biotin or this compound):

-

Preparation: Prepare a series of dilutions of biotin or this compound in the running buffer. The concentration range should ideally span at least one order of magnitude above and below the expected Kd.

-

Injection: Inject the analyte solutions over the immobilized streptavidin surface at a constant flow rate (e.g., 30-60 µL/min). Include a buffer-only injection to serve as a reference for baseline subtraction.

-

-

Data Analysis:

-

Sensorgram: The binding is monitored as a change in the SPR signal (Response Units, RU) over time, generating a sensorgram.

-

Kinetic Fitting: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable kinetic model (e.g., a 1:1 Langmuir binding model).

-

Kd Calculation: The dissociation constant (Kd) is then calculated as the ratio of the dissociation rate constant to the association rate constant (Kd = koff / kon).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka, the inverse of Kd), enthalpy (ΔH), and stoichiometry (n).[3]

-

Sample Preparation:

-

Protein: Prepare a solution of streptavidin at a concentration of approximately 5-50 µM in a suitable buffer (e.g., PBS, pH 7.4). The concentration should be at least 10 times the expected Kd.[4]

-

Ligand: Prepare a solution of biotin or this compound in the same buffer at a concentration that is 10-20 times higher than the streptavidin concentration.[5]

-

Buffer Matching: It is critical that the buffer for both the protein and the ligand are identical to minimize heats of dilution.[4]

-

Degassing: Degas both solutions for at least 10-15 minutes immediately prior to the experiment to prevent the formation of air bubbles.

-

-

ITC Experiment:

-

Loading: Load the streptavidin solution into the sample cell of the calorimeter and the biotin or this compound solution into the titration syringe.

-

Titration: Perform a series of small, sequential injections (e.g., 2-10 µL) of the ligand solution into the protein solution. Allow sufficient time between injections for the system to return to thermal equilibrium. A typical experiment consists of 20-30 injections.

-

-

Data Analysis:

-

Thermogram: The raw data is a plot of the heat change per injection versus time.

-

Binding Isotherm: Integrate the heat change for each injection and plot it against the molar ratio of ligand to protein.

-

Model Fitting: Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the stoichiometry (n), the binding constant (Ka), and the enthalpy of binding (ΔH).

-

Kd Calculation: The dissociation constant (Kd) is the reciprocal of the binding constant (Kd = 1/Ka).

-

Visualizing the Binding Interaction

The fundamental difference in the interaction of biotin and this compound with streptavidin lies in the reversibility of the binding. Biotin's interaction is practically irreversible, while this compound's binding is readily reversible, a key feature for applications requiring gentle elution.[3]

References

- 1. SA-sensorchip [sprpages.nl]

- 2. benchchem.com [benchchem.com]

- 3. The effects of temperature on streptavidin-biotin binding using affinity isothermal titration calorimetry [aimspress.com]

- 4. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 5. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

Desthiobiotin: A Technical Guide for Advanced Protein Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions is fundamental to understanding cellular processes and is a cornerstone of drug discovery. Affinity purification coupled with mass spectrometry (AP-MS) is a powerful technique for identifying protein interaction partners. The biotin-streptavidin interaction, one of the strongest non-covalent bonds known, has long been the gold standard for these assays. However, the very strength of this interaction necessitates harsh elution conditions that can denature proteins and disrupt delicate protein complexes, thereby limiting the scope of analysis.

Desthiobiotin, a sulfur-free analog of biotin, has emerged as a superior alternative for applications requiring the recovery of intact and functional protein complexes.[1] Its reversible, high-affinity binding to streptavidin allows for gentle elution under physiological conditions, preserving the integrity of protein interactions for downstream analysis.[2][3] This technical guide provides an in-depth overview of this compound, its advantages over biotin, and detailed protocols for its application in protein interaction studies.

Core Principles: The Advantage of Reversible Binding

The key difference between this compound and biotin lies in their chemical structures and resulting binding affinities for streptavidin. Biotin's thiophene ring, containing a sulfur atom, is crucial for its near-irreversible bond with the streptavidin binding pocket.[1] this compound lacks this sulfur atom, resulting in a significantly weaker, yet still robust, binding affinity.[2][4] This allows for the competitive displacement of this compound-tagged molecules from streptavidin using an excess of free biotin under mild, non-denaturing conditions.[5][6]

Quantitative Comparison of Binding Affinities

The dissociation constant (Kd) is a measure of binding affinity, with a lower Kd indicating a stronger interaction. The approximately four-orders-of-magnitude difference in binding affinity between biotin and this compound is the foundation of this compound's utility in gentle elution strategies.[2]

| Ligand | Streptavidin Binding Affinity (Kd) | Binding Interaction | Typical Elution Conditions |

| Biotin | ~10-15 M[1][7] | Essentially Irreversible[1] | Harsh, denaturing conditions (e.g., low pH, boiling in SDS-PAGE sample buffer)[1] |

| This compound | ~10-11 M[5][6][8] | Reversible[1] | Mild, competitive elution with free biotin (e.g., 2-50 mM biotin) under physiological pH and temperature[1][5] |

Experimental Workflows: A Visual Comparison

The choice between this compound and biotin dictates distinct experimental workflows for affinity purification.

Key Applications and Methodologies

This compound-based affinity purification is particularly advantageous for:

-

Proteomics and Mass Spectrometry: Preserving protein complexes is crucial for identifying novel protein-protein interactions.[2]

-

Structural Biology: Purifying intact protein complexes is often a prerequisite for structural studies like cryo-electron microscopy.[2]

-

Enzyme Assays: Eluting enzymes and their regulatory partners in their active state allows for subsequent functional assays.[2]

Detailed Experimental Protocol: this compound Pull-Down Assay

This protocol outlines a typical workflow for a this compound pull-down assay to identify protein interaction partners.

1. Labeling of Bait Protein with this compound

This protocol describes the labeling of a purified "bait" protein with an amine-reactive this compound derivative (e.g., NHS-Desthiobiotin).

-

Materials:

-

Procedure:

-

Immediately before use, dissolve the NHS-Desthiobiotin reagent in DMSO or DMF.[6]

-

Add a 5- to 25-molar excess of the this compound reagent to the protein solution.[2]

-

Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[2]

-

Remove excess, unreacted this compound using a desalting column.[9]

-

2. Affinity Purification of Protein Complexes

-

Materials:

-

Procedure:

-

Wash the streptavidin beads with Binding/Wash Buffer.[10]

-

Add the this compound-labeled bait protein to the washed beads and incubate for 1 hour at room temperature with gentle rotation to immobilize the bait.[2]

-

Wash the beads three times with Binding/Wash Buffer to remove unbound bait protein.[2]

-

Add the cell lysate to the beads and incubate for 1-2 hours at 4°C with gentle rotation to allow for protein-protein interactions.[2]

-

Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.[2][9]

-

To elute the bait protein and its interactors, add the Biotin Elution Buffer to the beads and incubate for 10-15 minutes at room temperature with gentle mixing.[2] For some applications, incubation at 37°C can improve recovery.[11]

-

Collect the eluate for downstream analysis (e.g., SDS-PAGE, Western Blot, or mass spectrometry).[2]

-

Proximity-Dependent Biotinylation (BioID)

BioID is a powerful technique to identify physiologically relevant protein interactions that occur in living cells.[12] It utilizes a promiscuous biotin ligase fused to a protein of interest, which biotinylates proximal endogenous proteins.[13] While traditionally using biotin, the principles can be adapted for this compound to facilitate the gentle elution of captured protein complexes.

A generalized BioID workflow involves:

-

Generation of a cell line stably expressing the BioID fusion protein.[12]

-

Induction of biotinylation by adding excess biotin (or this compound) to the cell culture medium.[14]

-

Cell lysis under denaturing conditions to disrupt protein interactions and solubilize proteins.[14]

-

Affinity capture of biotinylated proteins using streptavidin beads.[12]

-

Elution of captured proteins for identification by mass spectrometry.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low protein yield | Inefficient elution | Increase biotin concentration in the elution buffer. Increase incubation time and/or temperature (e.g., 37°C). Perform a second elution and pool the eluates.[5] |

| High background (non-specific binding) | Insufficient washing | Increase the number of wash steps. Increase the detergent concentration in the wash buffer (e.g., up to 0.1% Tween-20). Include NaCl (150-500 mM) in the wash buffer to reduce ionic interactions.[5] |

| Protein degradation | Protease activity | Add protease inhibitors to the lysis and wash buffers.[5] |

| Co-elution of streptavidin | Harsh elution conditions | Ensure elution is performed under non-denaturing conditions. Avoid boiling the beads in SDS-PAGE sample buffer.[5] |

Conclusion

This compound offers a significant advantage over traditional biotin-streptavidin systems for the study of protein-protein interactions.[2] By enabling the gentle and efficient elution of captured proteins and their complexes under physiological conditions, it overcomes the major limitation of the nearly irreversible biotin-streptavidin bond.[15] For researchers and drug development professionals seeking to isolate and study proteins in their native, functional state, this compound-based affinity purification represents a superior and often essential methodology.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Easily reversible this compound binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. interchim.fr [interchim.fr]

- 7. Avidin-Biotin Interaction | Thermo Fisher Scientific - DE [thermofisher.com]

- 8. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]

- 9. benchchem.com [benchchem.com]

- 10. epicypher.com [epicypher.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. BioID: A Screen for Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BioID: A Method to Generate a History of Protein Associations | Springer Nature Experiments [experiments.springernature.com]

- 14. usherbrooke.ca [usherbrooke.ca]

- 15. Improve lncRNA-protein pull-down experiments with Desthiobiotinylated RNA probes - News Blog - Jena Bioscience [jenabioscience.com]

Methodological & Application

Desthiobiotin Pull-Down Assay for the Gentle Purification of Protein Complexes

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of protein-protein interactions is fundamental to understanding cellular processes and the mechanisms of disease. Affinity purification coupled with mass spectrometry (AP-MS) is a powerful technique for identifying protein interaction partners. The biotin-streptavidin interaction, due to its high affinity, has been a cornerstone of these methods. However, the near-irreversible nature of this bond necessitates harsh elution conditions that can disrupt the very protein complexes researchers aim to study.

Desthiobiotin, a sulfur-free analog of biotin, offers a compelling solution. It binds to streptavidin with high specificity but with a lower affinity than biotin, allowing for the gentle elution of protein complexes under physiological conditions through competitive displacement with free biotin.[1][2][3] This "soft-release" mechanism preserves the integrity of protein interactions, making this compound pull-down assays ideal for the isolation of intact protein complexes for downstream applications such as mass spectrometry, structural biology, and functional assays.[2][4]

This document provides a detailed protocol for the this compound pull-down assay, from the labeling of a "bait" protein to the elution of "prey" protein complexes.

Data Presentation

A key advantage of the this compound system is its ability to preserve protein complexes due to the gentle elution conditions. This is a direct result of the difference in binding affinity between this compound and biotin for streptavidin.

| Ligand | Binding Partner | Dissociation Constant (Kd) | Elution Conditions | Preservation of Protein Complex |

| This compound | Streptavidin | ~10⁻¹¹ M[4][5] | Mild (e.g., 2-50 mM Biotin in PBS)[6] | High |

| Biotin | Streptavidin | ~10⁻¹⁵ M[4][5] | Harsh (e.g., low pH, denaturants) | Low |

Table 1: Comparison of this compound and Biotin for Affinity Purification.

One protocol has noted a capture efficiency of over 90% for desthiobiotinylated nucleosomes using streptavidin magnetic beads.[5]

Experimental Protocols

This protocol is a general guideline and may require optimization for specific proteins and interacting partners.

I. Desthiobiotinylation of the Bait Protein

This procedure describes the labeling of a purified "bait" protein using an amine-reactive this compound derivative (e.g., NHS-Desthiobiotin).

Materials:

-

Purified bait protein (0.2-5 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

-

EZ-Link™ Sulfo-NHS-LC-Desthiobiotin[1]

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)[1]

Procedure:

-

Reagent Preparation: Immediately before use, dissolve the Sulfo-NHS-LC-Desthiobiotin in DMSO to a concentration of 10 mg/mL.

-

Protein Preparation: Ensure the purified bait protein is in an amine-free buffer like PBS. Buffers containing primary amines (e.g., Tris) will compete with the labeling reaction.

-

Labeling Reaction: Add a 10-20 fold molar excess of the dissolved this compound reagent to the protein solution.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice with gentle mixing.[2]

-

Removal of Excess this compound: Remove non-reacted this compound using a desalting column, following the manufacturer's instructions. The desalted, labeled protein is now ready for the pull-down assay.[1]

II. This compound Pull-Down Assay

This protocol outlines the capture of the desthiobiotinylated bait protein and its interacting partners ("prey") from a cell lysate using streptavidin-coated magnetic beads.

Materials:

-

Desthiobiotinylated bait protein (from Part I)

-

Streptavidin-coated magnetic beads[5]

-

Binding/Wash Buffer: PBS with 0.05% Tween-20, pH 7.4.[6]

-

Cell lysate containing potential prey proteins.

-

Elution Buffer: Binding/Wash Buffer supplemented with 50 mM D-(+)-biotin.[2][6]

Procedure: